4-iodo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole
CAS No.:
Cat. No.: VC18105938
Molecular Formula: C6H6F3IN2
Molecular Weight: 290.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6F3IN2 |
|---|---|
| Molecular Weight | 290.02 g/mol |
| IUPAC Name | 4-iodo-3,5-dimethyl-1-(trifluoromethyl)pyrazole |
| Standard InChI | InChI=1S/C6H6F3IN2/c1-3-5(10)4(2)12(11-3)6(7,8)9/h1-2H3 |
| Standard InChI Key | DRZBADBHRGHJNA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1C(F)(F)F)C)I |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The compound features a pyrazole ring substituted at the 1-position with a trifluoromethyl group (-CF₃), at the 3- and 5-positions with methyl groups (-CH₃), and at the 4-position with an iodine atom. The molecular formula is C₆H₆F₃IN₂, with a molecular weight of 290.03 g/mol (calculated from atomic masses: C=12.01, H=1.01, F=19.00, I=126.90, N=14.01) .
Key Structural Features:
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Trifluoromethyl Group: Enhances metabolic stability and lipophilicity, common in pharmaceuticals .
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Iodine Substituent: Facilitates cross-coupling reactions (e.g., Sonogashira, Suzuki) for further functionalization .
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Methyl Groups: Improve steric bulk and influence regioselectivity in reactions .
Synthesis and Modification Strategies
Synthetic Pathways
While no direct synthesis of 4-iodo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole is documented, analogous methods for iodopyrazoles suggest viable routes:
Cyclocondensation Approach
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Precursor Formation: React 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole with iodine monochloride (ICl) in acetic acid to introduce iodine at the 4-position .
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Purification: Chromatography or recrystallization yields the final product.
Protecting Group Strategy
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N-Protection: Shield the pyrazole nitrogen with a trifluoromethyl group using trifluoromethylation reagents (e.g., CF₃TMS) .
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Iodination: Electrophilic iodination at the 4-position using N-iodosuccinimide (NIS) .
Example Reaction:
Challenges and Optimizations
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Regioselectivity: Methyl groups direct iodination to the 4-position, minimizing byproducts .
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Yield Improvements: Catalytic amounts of silver triflate (AgOTf) enhance iodination efficiency .
Physicochemical Properties
Experimental and Predicted Data
Spectroscopic Characterization
Applications in Research and Industry
Pharmaceutical Intermediates
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Anticancer Agents: Iodopyrazoles undergo Sonogashira couplings to generate alkynyl derivatives for kinase inhibition .
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Antimicrobials: Trifluoromethyl groups enhance membrane penetration .
Materials Science
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Ligands in Catalysis: Pyrazoles coordinate to transition metals (e.g., Pd, Cu) for cross-coupling reactions .
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OLED Materials: Electron-withdrawing CF₃ groups improve electroluminescence efficiency .
Future Directions
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Functionalization: Explore Heck couplings or click chemistry for diversifying applications.
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Biological Screening: Prioritize in vitro assays against cancer cell lines.
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